Pentafluoropropionic anhydride

Catalog No.
S572449
CAS No.
356-42-3
M.F
C6F10O3
M. Wt
310.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropropionic anhydride

CAS Number

356-42-3

Product Name

Pentafluoropropionic anhydride

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate

Molecular Formula

C6F10O3

Molecular Weight

310.05 g/mol

InChI

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16

InChI Key

XETRHNFRKCNWAJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

Synonyms

pentafluoropropionic acid anhydride, pentafluoropropionic anhydride, perfluoropropionic anhydride, PFPAH

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

Derivatization Agent for Analytical Applications

PFPA's ability to react with hydroxyl (-OH) groups makes it a valuable tool for derivatizing various analytes in analytical chemistry. This process modifies the analyte's chemical properties, enhancing its detectability or separation characteristics in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Determination of Biologically Important Acids: A study employed PFPA to prepare halogenated derivatives of phenolic acids present in cerebrospinal fluid. This derivatization step facilitated the identification and quantification of these crucial biomolecules using gas chromatography-mass spectrometry (GC-MS) [].

Detection of Endogenous Amines

PFPA's reactivity with amines allows researchers to derivatize and detect them in complex biological samples. This application is particularly useful in neuroscience research for studying the presence and distribution of specific neurotransmitters within the brain.

  • Detection of Tetrahydroisoquinolines: Researchers utilized PFPA to derivatize 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methylated derivative (1-methyl-TIQ) in rat brain tissue. This derivatization step enabled the sensitive detection and identification of these endogenous amines using GC-multiple ion detection (GC-MID) [].

Analysis of Dopamine Metabolites

Similar to its application in amine detection, PFPA can derivatize dopamine metabolites for improved analysis using GC. This approach allows researchers to investigate dopamine metabolism in various biological systems.

  • Analysis of Dopamine Metabolites in Rat Striatum: A study employed PFPA derivatization to simultaneously determine the major metabolites of dopamine in the striatum, a brain region involved in motor control and reward processing. This approach facilitated the analysis of these metabolites using GC [].

Pentafluoropropionic anhydride is a perfluorinated organic compound with the chemical formula C6_6F10_{10}O3_3. It is characterized by its high reactivity and volatility, making it a valuable reagent in organic synthesis, particularly in the derivatization of amines and alcohols. The compound is a colorless liquid that exhibits corrosive properties and reacts violently with water, releasing toxic fumes. Its structure features a propionic acid moiety with five fluorine atoms attached, contributing to its unique chemical behavior and stability under various conditions .

. It reacts readily with amines to form stable pentafluoropropionamide derivatives. For instance, the reaction of pentafluoropropionic anhydride with histamine results in the formation of di-pentafluoropropionyl derivatives, which can be analyzed using gas chromatography-mass spectrometry techniques . Additionally, it has been shown to degrade polypeptides when vaporized at low temperatures, leading to smaller peptide fragments .

The biological activity of pentafluoropropionic anhydride is primarily associated with its role in the derivatization of biologically relevant amines and amino acids. This derivatization enhances the detection sensitivity and specificity in analytical methods such as liquid chromatography-tandem mass spectrometry. Studies have demonstrated that derivatives formed from histamine and other amines exhibit stability in biological matrices, allowing for accurate quantification in complex samples like plasma and urine .

Pentafluoropropionic anhydride can be synthesized through several methods, including:

  • Reaction of Pentafluoropropionic Acid with Thionyl Chloride: This method involves treating pentafluoropropionic acid with thionyl chloride to produce the anhydride.
  • Direct Fluorination: Another method involves direct fluorination of propionic anhydride using fluorinating agents under controlled conditions.
  • Dehydration Techniques: Dehydration of pentafluoropropionic acid under specific conditions can also yield pentafluoropropionic anhydride .

Pentafluoropropionic anhydride has several applications across different fields:

  • Analytical Chemistry: It is widely used for the derivatization of amines and alcohols to improve their detectability in mass spectrometry.
  • Synthetic Organic Chemistry: The compound serves as a reagent for synthesizing fluorinated compounds, which are often more stable and exhibit unique properties.
  • Biochemical Research: Its ability to form stable derivatives makes it useful for studying biomolecules and their interactions .

Interaction studies involving pentafluoropropionic anhydride focus on its reactivity with various biological molecules. For example, research has shown that this compound can effectively derivatize primary and secondary amines, resulting in derivatives that are suitable for mass spectrometric analysis. These studies highlight the compound's utility in understanding metabolic pathways and the behavior of neurotransmitters in biological systems .

Pentafluoropropionic anhydride shares similarities with other perfluorinated compounds but is unique due to its specific reactivity profile. Here are some comparable compounds:

Compound NameFormulaUnique Features
Perfluoroacetic AnhydrideC3_3F5_5O3_3Less reactive than pentafluoropropionic anhydride; used for similar derivatization purposes.
Perfluorobutyric AnhydrideC4_4F7_7O3_3Larger carbon chain; exhibits similar reactivity but different applications.
Trifluoroacetic AnhydrideC2_2F3_3O3_3Smaller molecular size; commonly used for peptide synthesis but less stable than pentafluoropropionic anhydride.

Pentafluoropropionic anhydride stands out due to its high stability and efficiency in forming derivatives suitable for analytical applications, making it particularly valuable in biochemical research and analytical chemistry .

XLogP3

3.5

UNII

0LFE7U11O5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

356-42-3

Wikipedia

Pentafluoropropionic anhydride

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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